5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propyl group. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) for chlorination and propylamine for the propylation step. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative.
Scientific Research Applications
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the propyl group but shares the dichloropyrimidine core.
3-Propylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms but has the propyl group.
5-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom.
Uniqueness
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the propyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H8Cl2N2O2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
5,6-dichloro-3-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3H2,1H3,(H,10,13) |
InChI Key |
MMKVEDPUKFKHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(NC1=O)Cl)Cl |
Origin of Product |
United States |
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